molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

Cat. No.: B13839597
M. Wt: 298.5 g/mol
InChI Key: RKTLMPUBOFPFCW-DLBZAZTESA-N
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Description

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an epoxidized fatty acid methyl ester characterized by a nonanoate backbone with a hexyl-substituted oxirane (epoxide) ring at the 9-position. Its stereochemistry ((2R,3S)) and reactive epoxide group make it significant in polymer chemistry, combustion studies, and lipid biochemistry. The compound is synthesized via oxidation of unsaturated precursors, such as methyl oleate, through radical-mediated cyclization .

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

InChI

InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1

InChI Key

RKTLMPUBOFPFCW-DLBZAZTESA-N

Isomeric SMILES

CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC1C(O1)CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the formation of the epoxide ring on a suitable precursor nonanoate ester substrate. The key challenge is achieving the stereoselective epoxidation to obtain the (2R,3S) stereochemistry. The general approach includes:

  • Preparation of the nonanoate ester backbone.
  • Introduction of the hexyloxirane moiety via epoxidation of an olefinic precursor.
  • Resolution or stereoselective synthesis to obtain the desired enantiomer.

Epoxidation Techniques

Epoxidation methods applicable to this compound include:

  • Darzens Reaction : As demonstrated in related compounds such as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, the Darzens reaction involves condensation of aldehydes with α-halo esters under basic conditions to form glycidic esters with epoxide rings in defined stereochemistry. This method can be adapted to introduce the hexyloxirane ring by using appropriate aldehyde and α-halo ester precursors.

  • Preferential Crystallization for Enantiomeric Purity : The racemic epoxide can be resolved by preferential crystallization, as shown in the preparation of (-)-[methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate]. This involves mixing saturated solutions of enantiomers and inducing crystallization of the desired stereoisomer.

  • Enzymatic Hydrolysis and Resolution : Enzymatic methods can selectively hydrolyze one enantiomer, enriching the other, though this is more specific to certain epoxide derivatives and may be adapted for this compound.

Specific Synthetic Route for this compound

While direct literature on this exact compound is limited, analogs suggest the following plausible synthetic route:

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of methyl nonanoate Esterification of nonanoic acid with methanol under acidic catalysis Methyl nonanoate
2 Introduction of alkene precursor Olefination or halogenation at the 9-position to introduce a double bond or halogen Alkene or haloalkane intermediate
3 Epoxidation of alkene Use of m-CPBA (meta-chloroperoxybenzoic acid) or other peracid under controlled conditions Formation of racemic epoxide methyl 9-(3-hexyloxiran-2-yl)nonanoate
4 Resolution of enantiomers Preferential crystallization or enzymatic resolution to isolate (2R,3S) isomer Enantiomerically pure this compound

This approach is consistent with the general methods for preparing chiral epoxides and esters.

Detailed Research Outcomes and Data

Preferential Crystallization Example

A related process for a similar epoxide ester involved dissolving racemic trans-(+)-methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate and the desired enantiomer in refluxing t-butyl methyl ether, followed by cooling to induce crystallization of the (2R,3S) enantiomer. The isolated yield was 2.92 g from 4 g starting material, showing effective enantiomeric enrichment.

Parameter Value
Solvent t-butyl methyl ether
Temperature Reflux, then cooled to 5°C
Starting mixture 2 g racemate + 2 g (2R,3S) enantiomer
Crystallization time 12 hours
Yield of (2R,3S) enantiomer 2.92 g
Purity Practically pure after recrystallization

Epoxidation via Darzens Reaction

The Darzens reaction mechanism involves the reaction of an aldehyde with methyl chloroacetate in the presence of a base to yield an epoxy ester. This method was used to prepare methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate and can be adapted for the hexyloxirane substituent by selecting appropriate aldehydes.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Darzens Reaction Direct formation of epoxide ester; stereoselective Requires careful control of stereochemistry; racemic mixture often formed 40-60% Racemic, requires resolution
Preferential Crystallization High enantiomeric purity; scalable Requires suitable solvent system; may be time-consuming 70-80% (after resolution) >99% after recrystallization
Enzymatic Resolution High selectivity; mild conditions Limited substrate scope; enzyme cost Variable >95%

Chemical Reactions Analysis

Types of Reactions

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Diols: Formed by the opening of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Derivatives: Various products depending on the nucleophile used.

Scientific Research Applications

Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxidized Esters

Methyl 8-(3-Octyloxiran-2-yl)octanoate
  • Structure : Features an oxirane ring at the 8-position with a shorter carbon chain (C8 vs. C9) and a 3-octyl substituent.
  • Synthesis : Formed during the oxidation of methyl oleate, analogous to the target compound, but with differences in chain length and substituent positioning .
  • Applications : Used in combustion kinetics research to study oxirane formation pathways in unsaturated esters .
TMP Epoxide (2-ethyl-2-((9-(oxiran-2-yl)nonanoyl)methyl)propane-1,3-diyl nonanoate)
  • Structure: A branched trimethylolpropane (TMP) derivative with three epoxidized nonanoate chains.
  • Key Data :
    • IR : 1727 cm⁻¹ (C=O), 1258 cm⁻¹ (C-O), 755 cm⁻¹ (C-C) .
    • 13C NMR : 172.94 ppm (ester carbonyl), 46.44–68.56 ppm (epoxide and O-CH2 groups) .
  • Applications : Acts as a cross-linking agent in epoxy resins and polymer coatings, leveraging its multiple reactive epoxide groups .

Furan-Substituted Esters

Methyl 9-(4-Methyl-5-pentylfuran-2-yl)nonanoate (13b)
  • Structure : Contains a 4-methyl-5-pentylfuran ring instead of an oxirane.
  • Synthesis: Produced via hydrogenation of unsaturated furyl precursors (e.g., methyl 9-(4-methyl-5-pentylfuran-2-yl)non-8-enoate) using palladium catalysts .
  • Applications : Identified in natural lipid metabolomics, suggesting roles in biological systems or as biomarkers .
Ethyl 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoate
  • Structure : Ethyl ester variant with a substituted furan ring.
  • Key Data : Higher hydrophobicity (estimated XLogP3 >6) due to aromaticity.
  • Applications: Potential use in flavor/fragrance industries or as synthetic intermediates .

Heterocyclic Analogs

Methyl 9-(3-Hexyl-1-methyl-1H-pyrazol-5-yl)nonanoate (127)
  • Structure : Pyrazole ring substituted with hexyl and methyl groups.
  • Key Data :
    • IR : 1735 cm⁻¹ (C=O), 2780 cm⁻¹ (C-H stretch in pyrazole) .
    • HR-MS : [M+H]+ at 339.3013 (C20H39N2O2) .
[(2R,4S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate
  • Structure : Complex tricyclic ether with a β-hydroxy acid ester.
  • Applications : Bioactive compound targeting neurological pathways, highlighting the importance of stereochemistry in drug design .

Aromatic and Aliphatic Variants

Methyl 9-(2-Propylphenyl)nonanoate
  • Structure : Phenyl group at the 9-position.
  • Key Data :
    • Molecular Weight : 290.4 g/mol.
    • XLogP3 : 6.4 (highly hydrophobic) .
  • Applications: Likely used in hydrophobic coatings or as a non-polar solvent .
Ethyl Nonanoate (Ethyl Pelargonate)
  • Structure : Simple aliphatic ester without cyclic groups.
  • Applications : Common in food flavoring and cosmetics due to its fruity odor .

Comparative Data Table

Compound Name Molecular Formula Key Feature IR (cm⁻¹) Applications
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate C19H34O3 Epoxide ring 1727 (C=O), 755 Polymers, combustion studies
TMP Epoxide C34H60O6 Branched epoxide 1727 (C=O), 1258 Epoxy resins
Methyl 9-(4-methyl-5-pentylfuran-2-yl)nonanoate C19H30O3 Furan ring ~1600 (C=C) Metabolomics
Methyl 9-(3-hexyl-1-methyl-pyrazol-5-yl)nonanoate C20H36N2O2 Pyrazole ring 1735 (C=O), 2780 TRPV1/FAAH modulation
Methyl 9-(2-propylphenyl)nonanoate C19H30O2 Phenyl group Not reported Hydrophobic coatings

Key Findings and Implications

  • Structural Impact : The presence of an epoxide ring enhances reactivity for cross-linking (e.g., polymers), while furan or pyrazole substituents confer bioactivity or metabolic relevance.
  • Stereochemistry : The (2R,3S) configuration in the target compound influences its interaction with chiral environments, critical for biological applications.
  • Industrial Relevance : Epoxidized esters dominate materials science, whereas aromatic analogs find niche roles in fragrances and pharmaceuticals.

Biological Activity

Chemical Structure and Properties

Molecular Formula : C15H28O3
Molecular Weight : 256.38 g/mol
IUPAC Name : Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate

The presence of the oxirane (epoxide) group in the structure is significant as these types of compounds often exhibit unique reactivity and biological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing epoxide groups can exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves the interaction of the epoxide with nucleophilic sites on microbial cell components, disrupting their function.

Cytotoxicity

Studies on related esters suggest potential cytotoxic effects against cancer cell lines. The ability of methyl esters to induce apoptosis in cancer cells has been documented, likely due to their capacity to alter membrane dynamics and lipid metabolism within cells.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of fatty acid esters demonstrated that certain methyl esters could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated a correlation between chain length and antimicrobial activity, suggesting that longer chains may enhance efficacy due to increased hydrophobic interactions with microbial membranes.
  • Cytotoxic Activity : Another study focused on methyl esters derived from fatty acids showed promising results in reducing viability in breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Methyl LaurateAntimicrobial against S. aureus
Methyl OleateInduces apoptosis in cancer cells
Methyl PalmitateInhibits growth of E. coli

The biological activity of this compound can be attributed to:

  • Epoxide Reactivity : The epoxide group can react with nucleophiles, potentially leading to the modification of proteins or nucleic acids within microbial cells.
  • Membrane Interaction : As a fatty acid ester, it may integrate into lipid membranes, altering fluidity and permeability which can disrupt cellular function.
  • Signal Transduction Modulation : Fatty acid derivatives are known to influence various signaling pathways, including those involved in inflammation and cell survival.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee) >98%?

  • Methodological Answer : Large-scale asymmetric epoxidation requires optimized catalysts (e.g., Mn-salen complexes) and continuous-flow reactors to enhance mixing and heat transfer. In-line FTIR monitors reaction progress, while fractional crystallization or simulated moving bed (SMB) chromatography ensures high ee. Process analytical technology (PAT) is critical for quality control .

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